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molecular formula C7H14ClNO2 B008459 2-Piperidylacetic Acid Hydrochloride CAS No. 19615-30-6

2-Piperidylacetic Acid Hydrochloride

Cat. No. B008459
M. Wt: 179.64 g/mol
InChI Key: DJEVRGSQHJHEKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08119633B2

Procedure details

Thionyl chloride (1.8 ml, 25.2 mmol) was added dropwise to a solution, cooled to 0° C., of piperidin-2-ylacetic acid hydrochloride (1.5 g, 8.4 mmol) in methanol (35 ml), and the mixture was heated for 16 h at gentle boiling and then cooled to room temperature. The solvent was removed azeotropically in vacuo with benzene. Yield: 1.3 g (100%)
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.Cl.[NH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH:7]1[CH2:12][C:13]([OH:15])=[O:14].[CH3:16]O>>[ClH:3].[CH3:16][O:14][C:13](=[O:15])[CH2:12][CH:7]1[CH2:8][CH2:9][CH2:10][CH2:11][NH:6]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1.8 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
Cl.N1C(CCCC1)CC(=O)O
Name
Quantity
35 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated for 16 h at gentle boiling
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed azeotropically in vacuo with benzene

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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